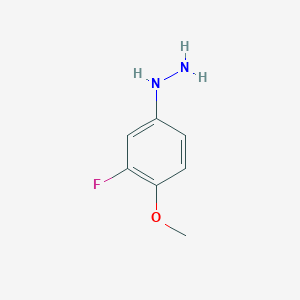

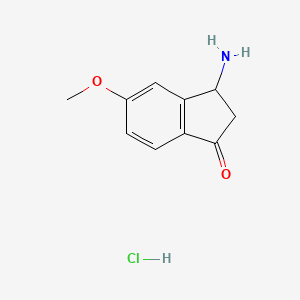

![molecular formula C17H16N2O2S2 B2874693 2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886915-34-0](/img/structure/B2874693.png)

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, also known as EMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. EMBT belongs to a class of compounds known as benzothiazoles, which have been shown to have anti-tumor activity in a variety of cancer cell lines.

Aplicaciones Científicas De Investigación

Anti-Microbial Activity

This compound has shown promising results in the fight against microbial infections. It exhibits anti-microbial properties against drug-resistant strains of Staphylococcus aureus , including those resistant to penicillin, ampicillin, and methicillin. The compound’s mode of action involves inducing the overexpression of proteases in S. aureus, leading to the lysis of biofilms and the killing of the bacteria .

Anti-Biofilm Properties

In addition to its anti-microbial activity, this benzamide derivative disrupts the formation of bacterial biofilms. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound effectively clears preformed planktonic biofilms and prevents their recurrence, making it a potential therapeutic molecule for treating S. aureus infections .

Excited State Hydrogen Bond and Proton Transfer Studies

The compound is useful in studying excited state hydrogen bond and proton transfer phenomena. These studies are crucial for understanding the photophysical properties of materials and have implications in the development of new products in optoelectronics and analytical tools. The compound’s behavior in different solvents can reveal the mechanism of solvent effects on these processes .

Development of Naphthalene Derivatives

The structural similarity of this compound to other benzothiazole derivatives makes it a key material for synthesizing naphthalene derivatives. These derivatives have various applications, including in the production of dyes, pharmaceuticals, and agrochemicals .

Chemosensor for Heavy Metals

Benzothiazole derivatives, like the one , can be synthesized into chemosensors for the rapid and selective detection of heavy metals in water. This is particularly important for monitoring environmental pollution and ensuring water safety .

Protease Expression Induction

The compound’s ability to induce protease expression in bacteria like S. aureus can be harnessed for developing new antimicrobial strategies. By understanding how the compound triggers protease overexpression, researchers can design drugs that target these pathways to combat bacterial infections .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Based on the structural similarity to other benzothiazole derivatives, it can be inferred that this compound may influence various biochemical pathways, potentially leading to changes in cellular processes .

Result of Action

Based on the structural similarity to other benzothiazole derivatives, it can be inferred that this compound may induce changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity and stability .

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-3-22-13-9-5-4-7-11(13)16(20)19-17-18-15-12(21-2)8-6-10-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZNNJGWKYVONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)

![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)

![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)

![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)